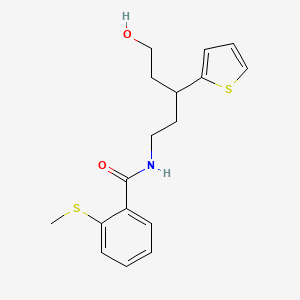

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(methylthio)benzamide

Description

Properties

IUPAC Name |

N-(5-hydroxy-3-thiophen-2-ylpentyl)-2-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S2/c1-21-16-6-3-2-5-14(16)17(20)18-10-8-13(9-11-19)15-7-4-12-22-15/h2-7,12-13,19H,8-11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCEOACQWIBPSQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NCCC(CCO)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(methylthio)benzamide is a synthetic compound notable for its unique chemical structure, which combines a benzamide core with a thiophene ring and a hydroxy group. This compound has been the subject of various studies due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the existing literature on the biological activity of this compound, highlighting significant findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 378.50 g/mol. The presence of functional groups such as hydroxyl (-OH), methylthio (-S-CH₃), and the thiophene ring contributes to its reactivity and biological activity.

The biological activity of this compound is mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or cancer progression by binding to their active sites.

- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways.

- Antimicrobial Activity : Studies have shown that similar compounds exhibit efficacy against various bacterial strains, potentially through disruption of cell wall synthesis or interference with metabolic pathways.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance:

- Study Findings : In a study evaluating thiazole derivatives, several compounds demonstrated potent antibacterial activity against resistant strains such as E. coli and MRSA. The minimal inhibitory concentrations (MICs) ranged from 26.3 to 378.5 μM, with some derivatives showing higher potency than standard antibiotics like ampicillin .

| Compound | MIC (μM) | Bacterial Strain |

|---|---|---|

| Compound 1 | 26.3 | E. coli |

| Compound 12 | 52.6 | MRSA |

| Compound 14 | 378.5 | P. aeruginosa |

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This mechanism is crucial in developing treatments for inflammatory diseases.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer activity through apoptosis induction in cancer cells and inhibition of tumor growth:

- Case Study : A related compound demonstrated significant cytotoxicity against various cancer cell lines, indicating that structural modifications can enhance therapeutic efficacy .

Synthesis and Evaluation

The synthesis of this compound involves multi-step organic reactions, typically starting with the preparation of thiophene derivatives followed by the introduction of the hydroxy group and methylthio moiety. The final product is characterized by techniques such as NMR and mass spectrometry.

Clinical Relevance

Given its diverse biological activities, further research is warranted to explore the clinical applications of this compound in treating infections, inflammation, and cancer. The ongoing development of analogs may yield compounds with enhanced potency and selectivity.

Scientific Research Applications

Antidepressant and Anxiolytic Effects

Recent studies have indicated that compounds with similar structural motifs exhibit significant antidepressant and anxiolytic properties. For instance, derivatives with benzamide structures have been shown to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation .

In preclinical studies, related compounds demonstrated anxiolytic effects in animal models, such as increased exploration in the elevated plus maze and reduced immobility in forced swim tests. These findings suggest that N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(methylthio)benzamide may also possess similar therapeutic potential .

Anti-inflammatory Properties

The compound's ability to inhibit specific enzymes involved in inflammatory pathways has been a focal point in research. Studies have indicated that benzamide derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. This suggests that this compound could be explored for its anti-inflammatory applications.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Preparation of the Thiophene Derivative : This involves synthesizing the thiophene ring through cyclization reactions.

- Introduction of Hydroxy and Methylthio Groups : Functionalization reactions are used to introduce the hydroxy group at the appropriate position on the pentyl chain.

- Coupling Reaction : The final step involves coupling the thiophene derivative with a suitable benzoyl chloride under controlled conditions to yield the desired compound.

In Vivo Studies

In vivo studies conducted on related compounds have demonstrated significant therapeutic effects in models of anxiety and depression. For example, compounds exhibiting similar structural characteristics were shown to reduce anxiety-like behaviors and improve mood-related outcomes in rodent models . Such findings underscore the potential of this compound as a candidate for further pharmacological exploration.

Safety Profile Assessments

Safety assessments are crucial for any potential therapeutic agent. Preliminary toxicity studies on structurally similar compounds indicate favorable safety profiles at therapeutic doses, suggesting that this compound may also exhibit low toxicity levels .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares the target compound with structurally related benzamide derivatives from the evidence:

Key Comparisons

- Bioactivity :

- Methylthio-containing analogs (e.g., compound 17 ) exhibit potent antimicrobial activity, suggesting the target compound may share similar properties due to its -SCH₃ group .

- Thiophene-substituted benzamides (e.g., 4a ) demonstrate high enzyme-inhibitory activity (e.g., anti-LSD1), linked to the thiophene’s ability to engage in hydrophobic interactions .

- Synthetic Efficiency :

- Solubility and Stability: The 5-hydroxypentyl chain in the target compound may improve aqueous solubility compared to purely aromatic analogs (e.g., 3d) .

Computational Insights

Density functional theory (DFT) studies on similar compounds (e.g., ) highlight the importance of exact exchange terms in predicting molecular stability and reactivity. For example, the methylthio group’s electron-donating effects can be accurately modeled using hybrid functionals like B3LYP, which incorporate exact exchange .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(methylthio)benzamide?

- Methodology :

- Utilize a multi-step approach involving (1) thiophene-functionalized pentanol synthesis via Friedel-Crafts alkylation of thiophene derivatives, followed by (2) coupling with 2-(methylthio)benzoyl chloride under Schotten-Baumann conditions.

- Optimize reaction conditions (e.g., solvent, temperature) based on similar benzamide-thiophene hybrids, where reflux in dichloromethane with triethylamine as a base yields 55–74% product purity .

- Validate intermediates via thin-layer chromatography (TLC) and characterize final products using H/C NMR and HRMS, as demonstrated for structurally analogous compounds .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity; retention times for similar benzamides range between 7.6–12.5 minutes .

- Spectroscopy :

- IR spectroscopy to confirm hydroxyl (3200–3400 cm), thiophene C-S (600–700 cm), and amide C=O (1650–1680 cm) stretches .

- H NMR for thiophene protons (δ 6.8–7.4 ppm), methylthio group (δ 2.5–2.7 ppm), and hydroxy-pentyl chain (δ 1.5–4.0 ppm) .

- Mass spectrometry : HRMS (ESI+) to confirm molecular ion peaks; expected m/z ~377.12 (CHNOS) .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodology :

- Antimicrobial activity : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), using ampicillin and fluconazole as controls .

- Anticancer screening : MTT assay on cancer cell lines (e.g., MCF-7, HeLa), with IC values compared to doxorubicin .

- Solubility/stability : Assess in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy; note potential thioether oxidation under prolonged light exposure .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to optimize bioactivity?

- Methodology :

- Substituent variation : Synthesize analogs with (a) alternative heterocycles (e.g., furan, pyridine) replacing thiophene, (b) varying alkyl chain lengths, and (c) modified thioether groups (e.g., sulfoxide/sulfone derivatives) .

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions with targets like bacterial PPTases or viral proteases, referencing SAR studies on thiophene-benzamide hybrids .

- Data analysis : Compare IC/MIC values across analogs to correlate substituents with potency; prioritize low-nanomolar candidates for in vivo testing .

Q. What computational strategies predict electronic properties and binding modes?

- Methodology :

- Density-functional theory (DFT) : Calculate HOMO-LUMO gaps and electrostatic potential maps (e.g., Gaussian 09, B3LYP/6-31G*) to assess nucleophilic/electrophilic sites critical for reactivity .

- Molecular dynamics (MD) : Simulate ligand-receptor binding (e.g., with GROMACS) for targets like acetylcholinesterase or HIV-1 protease, using 50-ns trajectories to evaluate stability of key hydrogen bonds .

- ADMET prediction : Use SwissADME or pkCSM to estimate bioavailability, BBB penetration, and CYP450 interactions .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodology :

- Experimental replication : Validate assays in triplicate with standardized protocols (e.g., identical cell lines, nutrient media, and incubation times) .

- Meta-analysis : Compare results with structurally related compounds (e.g., N-(3-cyano-thiophen-2-yl)benzamide derivatives) to identify trends in bioactivity .

- Mechanistic studies : Use siRNA knockdown or enzyme inhibition assays to confirm target engagement, particularly for ambiguous antiviral/antiparasitic effects .

Q. What strategies mitigate challenges in solubility and formulation for in vivo studies?

- Methodology :

- Co-solvent systems : Test PEG-400/water or cyclodextrin-based solutions to enhance aqueous solubility .

- Prodrug design : Introduce phosphate or acetyl groups at the hydroxy-pentyl chain to improve bioavailability, with enzymatic cleavage studies in plasma .

- Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance tissue targeting and reduce off-site toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.